(Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorophenyl group, a phenylthiazole moiety, and a nitrile group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The phenylthiazole intermediate can be coupled with a chlorophenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Nitrile Introduction: The nitrile group can be introduced through a reaction with a suitable nitrile precursor under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be explored for its potential in organic electronics or as a building block for advanced materials.
Biology and Medicine
Drug Development: Thiazole derivatives are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Biological Probes: The compound can be used as a probe to study biological pathways involving thiazole-containing molecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure with a methyl group instead of a phenyl group.
(Z)-3-(3-chlorophenyl)-2-(4-ethyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
Structural Features: The presence of both chlorophenyl and phenylthiazole groups makes it unique compared to other thiazole derivatives.
Chemical Properties: The combination of these groups may result in distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWFKVEDARIEG-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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